4-(Azetidin-3-yl)morpholine

Description

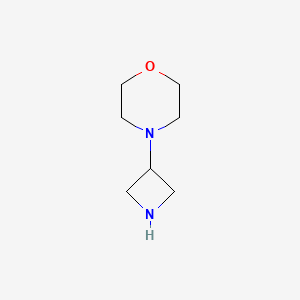

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHXYSFEVOAOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Azetidin-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 4-(Azetidin-3-yl)morpholine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structure, reactivity, and significance as a scaffold in the design of novel therapeutics. By combining established chemical principles with field-proven insights, this guide aims to be an essential resource for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of the Azetidine-Morpholine Scaffold

The pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a central theme in contemporary drug discovery. Saturated heterocyclic scaffolds are of particular interest due to their ability to confer three-dimensional complexity and improved physicochemical properties to drug candidates.[1] Among these, the azetidine and morpholine moieties have independently proven to be of immense value.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized for its unique combination of ring strain and metabolic stability.[1] This strained ring system can act as a bioisosteric replacement for larger, more flexible rings, often leading to improved binding affinity and selectivity for biological targets.[1] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor.[2]

The combination of these two privileged scaffolds in 4-(Azetidin-3-yl)morpholine creates a bifunctional building block with significant potential for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[1][3] This guide will delve into the core chemical properties of this compound, providing a robust foundation for its application in medicinal chemistry programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of 4-(Azetidin-3-yl)morpholine is essential for its effective handling, formulation, and application in drug design.

Molecular Structure and Conformation

The structure of 4-(Azetidin-3-yl)morpholine, as depicted below, features a central, conformationally constrained azetidine ring linked at the 3-position to the nitrogen atom of a morpholine ring.

Figure 1: 2D Chemical Structure of 4-(Azetidin-3-yl)morpholine.

The azetidine ring is nearly planar, while the morpholine ring typically adopts a stable chair conformation.[4][5] This conformational preference can influence the spatial orientation of substituents and their interactions with biological targets.

Key Physicochemical Data

The physicochemical properties of 4-(Azetidin-3-yl)morpholine and its common salt forms are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | 4-(Azetidin-3-yl)morpholine | 4-(Azetidin-3-yl)morpholine hydrochloride |

| Molecular Formula | C₇H₁₄N₂O[6] | C₇H₁₅ClN₂O[2] |

| Molecular Weight | 142.20 g/mol [6] | 178.66 g/mol [2] |

| IUPAC Name | 4-(Azetidin-3-yl)morpholine[6] | 4-(Azetidin-3-yl)morpholine hydrochloride |

| CAS Number | 302355-79-9[6] | 223381-71-3[7] |

| Appearance | White to off-white solid[2] | |

| Solubility | Soluble in water | |

| Predicted XlogP | -0.7[6] |

Table 1: Physicochemical Properties of 4-(Azetidin-3-yl)morpholine and its Hydrochloride Salt.

Synthesis and Reactivity

The synthesis of 4-(Azetidin-3-yl)morpholine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The reactivity of the final compound is largely dictated by the nucleophilicity of the secondary amine within the azetidine ring.

Synthetic Pathway

A common synthetic route to 4-(Azetidin-3-yl)morpholine involves the initial synthesis of an N-protected precursor, followed by a deprotection step. A representative synthetic scheme is outlined below, based on established methodologies for the synthesis of related azetidine derivatives.

Figure 2: General Synthetic Pathway for 4-(Azetidin-3-yl)morpholine.

3.1.1. Experimental Protocol: Synthesis of 4-(1-Benzylazetidin-3-yl)morpholine

This protocol is adapted from methodologies described for the synthesis of similar 3-substituted azetidines.

-

Mesylation of 1-Benzyl-3-hydroxyazetidine: To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Reaction with Morpholine: To the reaction mixture, add morpholine (2.0 eq) and heat to reflux for 12-18 hours.

-

Work-up and Purification: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(1-benzylazetidin-3-yl)morpholine.

3.1.2. Experimental Protocol: Debenzylation to 4-(Azetidin-3-yl)morpholine

The removal of the N-benzyl protecting group is a critical step. Catalytic transfer hydrogenation is a commonly employed and effective method.[8]

-

Catalytic Transfer Hydrogenation: To a solution of 4-(1-benzylazetidin-3-yl)morpholine (1.0 eq) in methanol, add 10% palladium on carbon (10 wt%) and ammonium formate (5.0 eq).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to yield 4-(Azetidin-3-yl)morpholine. The addition of a small amount of acetic acid can sometimes facilitate the debenzylation of N-benzyl amines.[9][10]

Reactivity Profile

The primary site of reactivity on the 4-(Azetidin-3-yl)morpholine scaffold is the secondary amine of the azetidine ring. This nitrogen is a potent nucleophile and can readily participate in a variety of chemical transformations, making it an ideal handle for further derivatization.

Common reactions include:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the azetidine nitrogen.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-aryl derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

The choice of reaction conditions should be carefully considered to avoid potential side reactions, such as the ring-opening of the strained azetidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and morpholine rings.

-

Morpholine Protons: Two sets of multiplets, typically around 3.7 ppm (for the -CH₂-O- protons) and 2.5 ppm (for the -CH₂-N- protons).[5]

-

Azetidine Protons: A more complex set of multiplets in the upfield region, with the methine proton at the 3-position appearing as a multiplet. The chemical shifts of the azetidine protons will be influenced by the neighboring nitrogen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Morpholine Carbons: Two signals are expected, one for the carbons adjacent to the oxygen (around 67 ppm) and one for the carbons adjacent to the nitrogen (around 46 ppm).[5]

-

Azetidine Carbons: Signals for the three distinct carbons of the azetidine ring will be observed in the upfield region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of 4-(Azetidin-3-yl)morpholine. In positive ion mode, the protonated molecule [M+H]⁺ would be the expected parent ion. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information. The fragmentation pattern is likely to involve cleavage of the bond between the azetidine and morpholine rings, as well as fragmentation within the rings themselves.[13][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the azetidine ring.

-

C-H Stretch: Multiple peaks in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C-O Stretch: A strong absorption band around 1115 cm⁻¹ for the C-O-C ether linkage in the morpholine ring.[17]

-

N-H Bend: A peak in the 1590-1650 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(Azetidin-3-yl)morpholine make it an attractive building block for the design of novel therapeutic agents targeting a wide range of diseases.

Scaffold for CNS-Active Compounds

The incorporation of a morpholine ring is a well-established strategy for improving the blood-brain barrier (BBB) penetration of drug candidates.[2] The azetidine moiety, with its rigid structure, can provide precise conformational control, which is often crucial for achieving high affinity and selectivity for CNS targets.[1] Consequently, 4-(Azetidin-3-yl)morpholine is a promising scaffold for the development of drugs targeting neurological and psychiatric disorders.[3]

Role in Oncology Drug Design

Both azetidine and morpholine rings are found in numerous approved and investigational anticancer agents.[1][18] The morpholine group can enhance solubility and modulate pharmacokinetic properties, while the azetidine ring can serve as a key pharmacophoric element interacting with the target protein. The combination of these two motifs in 4-(Azetidin-3-yl)morpholine provides a versatile platform for the synthesis of novel kinase inhibitors and other targeted cancer therapies.

Bioisosteric Replacement and Property Modulation

In drug design, the concept of bioisosterism is often employed to optimize the properties of a lead compound. The 4-(Azetidin-3-yl)morpholine scaffold can be considered a "stretched" or conformationally constrained analogue of piperazine or piperidine, common motifs in many drug molecules.[4] Its use can lead to improved metabolic stability by blocking sites of metabolism on larger rings.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity and quality of 4-(Azetidin-3-yl)morpholine and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of 4-(Azetidin-3-yl)morpholine. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) would be appropriate.[5] This method can be used for purity determination and for monitoring the progress of chemical reactions.

6.1.1. Generalized HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL

This method would need to be validated for specificity, linearity, accuracy, and precision for routine use.

Safety and Handling

The hydrochloride salt of 4-(Azetidin-3-yl)morpholine is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

Conclusion

4-(Azetidin-3-yl)morpholine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a property-modulating morpholine moiety provides a powerful tool for the design of novel therapeutics with optimized physicochemical and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists to effectively utilize this important scaffold in their drug development endeavors.

References

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. August 29, 2023. Available from: [Link]

-

Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmaceutical and Life Sciences. 2018-06-30. Available from: [Link]

-

Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (PDF) ResearchGate. Available from: [Link]

-

4-(Azetidin-3-yl)morpholine. PubChem. Available from: [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available from: [Link]

-

1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. August 2005. Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-05. Available from: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. May 6, 2008. Available from: [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available from: [Link]

-

Publications & Patents. MedChemica. Available from: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH. 2025-04-07. Available from: [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. Available from: [Link]

- WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Google Patents.

-

Azetidines of pharmacological interest. PubMed. June 29, 2021. Available from: [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Request PDF - ResearchGate. 2025-10-17. Available from: [Link]

-

Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. PubMed. June 19, 2023. Available from: [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available from: [Link]

-

Deprotection of N-benzyl piperidine compound. Sciencemadness.org. February 18, 2020. Available from: [Link]

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.

-

Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. 2025-08-06. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. April 1, 2019. Available from: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available from: [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Available from: [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. Available from: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. 2025-09-22. Available from: [Link]

- US20130203752A1 - Phenylmorpholines and analogues thereof. Google Patents.

-

Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy. Jetir.Org. Available from: [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. October 20, 2021. Available from: [Link]

-

Mass fragmentation pattern of compound 13. ResearchGate. Available from: [Link]

-

Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. 2025-08-10. Available from: [Link]

-

FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O.... ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. 2025-08-07. Available from: [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. December 13, 2011. Available from: [Link]

-

4-Benzylmorpholine. PubChem - NIH. Available from: [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Request PDF - ResearchGate. 2025-08-06. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Azetidin-3-yl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3 [sigmaaldrich.com]

- 8. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum [chemicalbook.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

4-(Azetidin-3-yl)morpholine CAS number 302355-79-9

An In-depth Technical Guide to 4-(Azetidin-3-yl)morpholine (CAS: 302355-79-9)

Abstract

This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)morpholine, a valuable heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, provides detailed and validated protocols for its synthesis and characterization, and explores its strategic application in drug discovery. By leveraging the unique attributes of both the strained azetidine ring and the versatile morpholine moiety, this compound serves as a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize 4-(Azetidin-3-yl)morpholine in their research and development endeavors.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, rigid, and sp³-rich scaffolds are increasingly sought after for their ability to confer improved physicochemical characteristics upon drug candidates.[1][2] 4-(Azetidin-3-yl)morpholine (CAS No. 302355-79-9) emerges as a building block of significant interest, embodying a strategic fusion of two medicinally relevant heterocycles: azetidine and morpholine.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged" scaffold.[3] Its inherent ring strain (approx. 25.4 kcal/mol) and constrained geometry provide unique exit vectors for substitution, enabling fine-tuning of ligand-target interactions.[2][4] This sp³-rich character often leads to enhanced solubility, improved metabolic stability, and a lower propensity for off-target activity when used as a bioisosteric replacement for larger rings like piperidine or piperazine.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to capitalize on these pharmacokinetic advantages.[1][2]

Complementing the azetidine core is the morpholine moiety. This heterocycle is frequently incorporated into CNS-active compounds to modulate properties such as blood-brain barrier (BBB) permeability and aqueous solubility.[5] The presence of the ether oxygen and the basic nitrogen atom within the morpholine ring allows it to engage in various hydrophilic and lipophilic interactions, making it a versatile tool for optimizing a drug's overall profile.[5][6]

This guide provides an in-depth exploration of 4-(Azetidin-3-yl)morpholine, from its fundamental properties to its synthesis, characterization, and strategic deployment in medicinal chemistry programs.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the cornerstone of its application. The key identifiers and computed properties for 4-(Azetidin-3-yl)morpholine are summarized below.

| Property | Value | Source |

| CAS Number | 302355-79-9 | [7] |

| Molecular Formula | C₇H₁₄N₂O | [7] |

| Molecular Weight | 142.20 g/mol | [7] |

| IUPAC Name | 4-(azetidin-3-yl)morpholine | [7] |

| SMILES | C1COCCN1C2CNC2 | [7] |

| InChI Key | GLHXYSFEVOAOSL-UHFFFAOYSA-N | [7] |

| XLogP3-AA | -0.7 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

Note: The compound is often supplied and used as a hydrochloride or dihydrochloride salt, which alters the molecular weight and physical state (typically a solid).[8][9]

Synthesis and Purification Workflow

The synthesis of 4-(Azetidin-3-yl)morpholine is most effectively achieved through a two-step sequence involving the coupling of a protected azetidine precursor with morpholine, followed by deprotection. This approach ensures high yields and simplifies purification.

Caption: General two-step synthesis of 4-(Azetidin-3-yl)morpholine.

Step 1: Synthesis of 1-Boc-4-(azetidin-3-yl)morpholine (Reductive Amination)

Rationale: This protocol utilizes a standard reductive amination procedure. 1-Boc-azetidin-3-one is the chosen starting material due to its commercial availability and the stability of the tert-butyloxycarbonyl (Boc) protecting group under reductive conditions. The Boc group is essential to prevent self-reaction of the azetidine nitrogen and to direct the reaction to the desired C3 position. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent; it is milder and more selective for iminium ions than other hydrides like sodium borohydride, minimizing side reactions and leading to cleaner product formation.

Detailed Protocol:

-

To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM, ~0.2 M), add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate enamine/iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, 1-Boc-4-(azetidin-3-yl)morpholine, can be purified by flash column chromatography on silica gel if necessary, typically eluting with a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 4-(Azetidin-3-yl)morpholine (Boc Deprotection)

Rationale: The Boc group is reliably cleaved under acidic conditions.[10] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds rapidly at room temperature.[11] The byproducts of this reaction are gaseous (isobutylene and CO₂) and volatile (TFA), which simplifies the work-up procedure significantly.[12]

Detailed Protocol:

-

Dissolve the crude or purified 1-Boc-4-(azetidin-3-yl)morpholine (1.0 eq) in DCM (~0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (TFA) (10 eq, often as a 20-50% solution in DCM) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-(Azetidin-3-yl)morpholine as an oil or solid. For long-term storage, it is often converted to its hydrochloride salt by treating a solution of the free base in ether or methanol with a solution of HCl in ether.

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity, structure, and purity of the synthesized compound.

Caption: A standard workflow for the analytical characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to assess the purity of the final compound. A reverse-phase method separates compounds based on their hydrophobicity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (MeCN) in water, both containing 0.1% formic acid (for MS compatibility) or TFA.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Expected Result: A single major peak with an area percentage >95% indicates high purity.

Mass Spectrometry (MS)

Principle: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI in positive ion mode.

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. For C₇H₁₄N₂O, the expected exact mass is 142.11, so the observed m/z should be approximately 143.12.[7][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.[15] The chemical shifts, coupling patterns, and integrations of the signals provide a detailed map of the molecule's atomic connectivity.[16]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) if analyzing the HCl salt.

-

Expected ¹H NMR Signals:

-

Signals for the morpholine ring protons, typically appearing as two multiplets or triplets around 2.4-2.8 ppm and 3.6-3.8 ppm.

-

Signals for the azetidine ring protons, which are more complex due to the strained ring system, typically appearing as multiplets in the 3.0-4.0 ppm range.

-

A signal for the N-H proton of the azetidine ring, which may be broad and its chemical shift solvent-dependent.

-

-

Expected ¹³C NMR Signals:

-

Signals corresponding to the two distinct carbons of the morpholine ring.

-

Signals for the carbons of the azetidine ring.

-

Applications in Drug Discovery and Medicinal Chemistry

4-(Azetidin-3-yl)morpholine is not typically a pharmacologically active agent itself but rather a versatile building block used to modify lead compounds to enhance their drug-like properties.

Caption: Strategic use of the scaffold for lead optimization.

-

Bioisosterism and Scaffold Hopping: The azetidine core can serve as a smaller, more rigid bioisostere for larger saturated heterocycles like piperidine and pyrrolidine.[2] This substitution can alter the conformation of the parent molecule, potentially improving its binding affinity or selectivity for its biological target while simultaneously enhancing its pharmacokinetic profile.[17]

-

Improving Solubility and Polarity: The combination of the azetidine nitrogen and the morpholine ether oxygen increases the polarity and hydrogen bonding capacity of a molecule, which can significantly improve aqueous solubility—a common hurdle in drug development.

-

Enhancing Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to larger, more flexible rings.[1][2] Incorporating this scaffold can block sites of metabolism and increase the half-life of a drug candidate.

-

CNS Drug Design: The morpholine ring is a well-established motif for improving BBB penetration.[5] By attaching this building block to a lead compound, medicinal chemists can increase the potential for CNS activity, which is critical for treating neurological and psychiatric disorders.[18]

Safety, Handling, and Storage

While specific toxicity data for 4-(Azetidin-3-yl)morpholine is not extensively published, data from its hydrochloride salts and constituent moieties (morpholine) provide a basis for safe handling procedures.[19][20]

-

Hazard Identification: The hydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[21]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[22]

-

Handling Procedures: Avoid generating dust if handling the solid salt form. Avoid all personal contact, including inhalation and contact with skin and eyes.[19] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[22]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and flush skin with plenty of water and soap. Seek medical attention if irritation develops.[19]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[19]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt should be stored under an inert atmosphere as it may be hygroscopic.[9][21]

Conclusion

4-(Azetidin-3-yl)morpholine is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique topology, combining the strained, sp³-rich azetidine ring with the pharmacokinetically favorable morpholine moiety, provides medicinal chemists with a powerful tool for lead optimization. By conferring improved solubility, metabolic stability, and tailored exit vectors, this scaffold facilitates the development of safer and more effective therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this valuable molecule into their discovery programs.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- Azetidine Derivatives in Drug Design. (n.d.). Ambeed.com.

- 4-(Azetidin-3-yl)morpholine. (n.d.). PubChem.

- 4-(Azetidin-3-yl)morpholine hydrochloride. (n.d.). CymitQuimica.

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- 4-(Azetidin-3-yl)

- 4-(Azetidin-3-yl)

- 4-(Azetidin-3-yl)morpholine hydrochloride. (n.d.). Sigma-Aldrich.

- Morpholine, 4-(3-azetidinyl)-, dihydrochloride. (2024). ChemBK.

- Morpholine Safety D

- N-Acetylmorpholine Safety D

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Morpholine Safety D

- 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.).

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- Deprotection of different N-Boc-compounds. (n.d.).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed Central.

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry.

- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosph

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Azetidin-3-yl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. scispace.com [scispace.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3 [sigmaaldrich.com]

- 22. aksci.com [aksci.com]

An In-depth Technical Guide to 4-(Azetidin-3-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Azetidine-Morpholine Combination

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the 4-(azetidin-3-yl)morpholine moiety has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its core characteristics, synthesis, and critical role in the development of next-generation therapeutics.

The inherent value of this scaffold lies in the synergistic combination of its two constituent heterocycles. The azetidine ring, a strained four-membered nitrogen-containing ring, imparts a high degree of three-dimensionality and rigidity. This structural feature is increasingly sought after to improve compound solubility, metabolic stability, and cell permeability, while moving away from the "flat" aromatic structures that have historically dominated drug discovery.[1][2][3] Concurrently, the morpholine ring offers a weakly basic nitrogen and an ether oxygen, which can enhance aqueous solubility and provide key hydrogen bond acceptor sites for target engagement, often improving pharmacokinetic profiles.[4] The fusion of these two motifs creates a versatile scaffold that has found significant application, particularly in the design of kinase inhibitors.

Core Molecular Attributes

4-(Azetidin-3-yl)morpholine is most commonly handled and utilized in its salt forms, typically as the hydrochloride or dihydrochloride, to improve stability and handling characteristics. The fundamental properties of the free base and its common salt forms are summarized below.

| Property | 4-(Azetidin-3-yl)morpholine (Free Base) | 4-(Azetidin-3-yl)morpholine HCl | 4-(Azetidin-3-yl)morpholine 2HCl |

| Molecular Formula | C₇H₁₄N₂O[5][6] | C₇H₁₅ClN₂O[3] | C₇H₁₆Cl₂N₂O |

| Molecular Weight | 142.20 g/mol [5][6] | 178.66 g/mol [3] | 215.12 g/mol |

| Physical Form | - | Solid[3] | Solid |

| CAS Number | 302355-79-9[5] | 223381-71-3[3] | 178312-50-0 |

| Predicted XlogP | -0.7[5][6] | - | - |

Synthesis and Chemical Reactivity

The synthesis of 4-(azetidin-3-yl)morpholine is a multi-step process that leverages established heterocyclic chemistry methodologies. A common and effective route involves the initial synthesis of an N-protected azetidine precursor, followed by the introduction of the morpholine moiety and a final deprotection step.

Recommended Synthetic Protocol

A validated synthetic pathway proceeds through the N-benzyl protected intermediate, 4-(1-benzylazetidin-3-yl)morpholine. This approach provides a stable intermediate that is amenable to purification and subsequent facile deprotection.

Step 1: Synthesis of 4-(1-benzylazetidin-3-yl)morpholine

This step involves the reaction of an N-benzyl-3-haloazetidine (or a sulfonate equivalent) with morpholine. The reaction proceeds via a standard nucleophilic substitution mechanism.

-

Reactants: 1-benzyl-3-iodoazetidine (or 1-benzyl-azetidin-3-yl methanesulfonate), Morpholine, Triethylamine (or another non-nucleophilic base).

-

Solvent: A polar aprotic solvent such as Ethyl Acetate.

-

Procedure:

-

To a solution of the 1-benzyl-3-azetidinyl precursor in ethyl acetate, add morpholine and triethylamine.

-

Stir the reaction mixture at room temperature until completion (monitoring by TLC or LC-MS is recommended).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield 4-(1-benzylazetidin-3-yl)morpholine as an oil.

-

Step 2: Debenzylation to Yield 4-(Azetidin-3-yl)morpholine

The final step is the removal of the N-benzyl protecting group to liberate the secondary amine of the azetidine ring. Catalytic hydrogenation is the most common and efficient method for this transformation.

-

Reactants: 4-(1-benzylazetidin-3-yl)morpholine, Hydrogen gas (H₂).

-

Catalyst: Palladium on carbon (Pd/C), typically 10 wt. %.

-

Solvent: An alcohol, such as Methanol or Ethanol.

-

Procedure:

-

Dissolve the N-benzyl intermediate in the chosen solvent in a suitable hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction vigorously at room temperature until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product, 4-(azetidin-3-yl)morpholine.

-

Caption: Synthetic workflow for 4-(Azetidin-3-yl)morpholine.

Application in Drug Development: A Scaffold for Kinase Inhibition

The 4-(azetidin-3-yl)morpholine scaffold is a prominent feature in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The azetidine portion often serves as a rigid linker, positioning other pharmacophoric elements for optimal interaction with the kinase active site, while the morpholine can provide a crucial hydrogen bond interaction with the hinge region of the kinase.

Case Study: PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] The morpholine moiety is a well-established "privileged" pharmacophore for inhibitors of the PI3K/mTOR pathway, as the morpholine oxygen can form a key hydrogen bond with the hinge region of the kinase active site.[9]

Several patents for novel PI3K inhibitors explicitly list 4-(azetidin-3-yl)morpholine as a key building block or intermediate.[10] In these designs, the secondary amine of the azetidine ring serves as a nucleophile to be coupled with an electrophilic core scaffold (e.g., a substituted pyrimidine or triazine), while the morpholine is positioned to interact with the kinase hinge.

Caption: Conceptual binding of a 4-(azetidin-3-yl)morpholine-based kinase inhibitor.

Gefitinib Analogues and EGFR Inhibition

Gefitinib (Iressa®) is an Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer.[11][12] The core structure features a quinazoline ring, and a key pharmacophoric element is a morpholinoalkoxy side chain. Research into next-generation EGFR inhibitors has explored replacing this side chain with various bioisosteres to improve properties. The 4-(azetidin-3-yl)morpholine moiety serves as a compact and conformationally constrained alternative to the more flexible side chain of gefitinib, offering a potential route to novel analogues with improved pharmacokinetic profiles.[11][13]

Spectroscopic and Analytical Characterization

Unambiguous characterization of 4-(azetidin-3-yl)morpholine and its derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of morpholine-containing compounds display characteristic patterns.[14][15]

-

¹H NMR: The protons on the morpholine ring adjacent to the oxygen (positions 2 and 6) are deshielded and appear at a higher chemical shift (typically δ 3.6-3.8 ppm) compared to the protons adjacent to the nitrogen (positions 3 and 5, typically δ 2.4-2.6 ppm). The protons on the azetidine ring will appear as a set of multiplets, with their chemical shifts influenced by the attachment of the morpholine nitrogen.

-

¹³C NMR: Due to the symmetry of the morpholine ring, two distinct signals are expected for its carbons. The carbons adjacent to the oxygen (C2, C6) typically resonate around δ 66-68 ppm, while the carbons adjacent to the nitrogen (C3, C5) are found further upfield around δ 45-50 ppm.[14][16][17] The azetidine carbons will have their own characteristic shifts.

Conclusion and Future Outlook

4-(Azetidin-3-yl)morpholine stands as a testament to the power of strategic molecular design. By combining the conformational rigidity and favorable physicochemical properties of the azetidine ring with the proven utility of the morpholine pharmacophore, it provides a powerful tool for medicinal chemists. Its demonstrated application in the highly competitive field of kinase inhibitor development underscores its value. As the demand for drug candidates with improved "drug-like" properties continues to grow, the use of such sophisticated, three-dimensional building blocks is expected to become even more prevalent, ensuring that 4-(azetidin-3-yl)morpholine will remain a relevant and valuable scaffold in the ongoing quest for novel and effective therapeutics.

References

-

PubChem. 4-(Azetidin-3-yl)morpholine. National Center for Biotechnology Information. [Link]

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry.

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.

- BenchChem.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822).

- Google Patents. WO2011036284A1 - Benzoxepin pi3k inhibitor compounds and methods of use.

- Oregon St

- MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- PubChem. 4-(Azetidin-3-yl)morpholine.

- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2018).

- Sigma-Aldrich. 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3.

- CymitQuimica. 4-(Azetidin-3-yl)morpholine hydrochloride.

- Recognizing the NMR p

- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2011). NIH.

- PubChem. Morpholine.

- Google Patents.

- Synthesis and Characterization of Some New Morpholine Derivatives. (2015).

- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2018). PubMed Central.

- synthesis and antimicrobial activity of 4-(morpholin- 4-yl)

- Parchem. 4-(Azetidin-3-Yl)Morpholine Hydrochloride (Cas 223381-71-3).

- PubChemLite. 4-(azetidin-3-yl)morpholine dihydrochloride (C7H14N2O).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.

- Synthesis of gefitinib. (2007).

- Discovery of 3-Oxabicyclo[4.1.

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). PMC.

- Google Patents.

- PubChem. 4-Benzylmorpholine.

- PubChem. N-Benzoylmorpholine.

- PubChem. 4-(Benzoyloxy)morpholine.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Azetidin-3-yl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]

- 6. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]

- 9. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2011036284A1 - Benzoxepin pi3k inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. acdlabs.com [acdlabs.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. compoundchem.com [compoundchem.com]

Spectroscopic data of 4-(Azetidin-3-yl)morpholine (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-(Azetidin-3-yl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Azetidin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the objective of this document is to move beyond a simple data repository. Instead, this guide offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in the fundamental principles of structural chemistry. We will explore the causality behind spectral features, present detailed protocols for data acquisition that ensure reproducibility and trustworthiness, and support all claims with authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate the structure of this and similar small molecules.

Introduction: The Structural Significance of 4-(Azetidin-3-yl)morpholine

4-(Azetidin-3-yl)morpholine (C₇H₁₄N₂O) is a small molecule incorporating two key heterocyclic scaffolds: a strained four-membered azetidine ring and a six-membered morpholine ring. Azetidines are increasingly utilized in drug discovery as bioisosteres for larger rings like piperidine or piperazine, often improving physicochemical properties such as solubility while providing unique three-dimensional exit vectors for further substitution.[1] The morpholine moiety is a common feature in approved drugs, valued for its hydrogen bond accepting capability and metabolic stability.[2]

The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand their conformational behavior. NMR and MS are the cornerstone techniques for this purpose. This guide will dissect the expected spectroscopic signatures of 4-(Azetidin-3-yl)morpholine, providing a foundational dataset for its analysis.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₁₄N₂O[3]

-

Monoisotopic Mass: 142.110613074 Da[3]

-

IUPAC Name: 4-(azetidin-3-yl)morpholine[3]

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of 4-(Azetidin-3-yl)morpholine.

Expert Interpretation: The bond between the morpholine nitrogen and the azetidine ring is a likely point of initial fragmentation. Two primary pathways are plausible:

-

Cleavage yielding the azetidine fragment: Loss of the neutral morpholine moiety (or fragments thereof) could lead to an ion corresponding to the protonated 3-aminoazetidine fragment.

-

Cleavage yielding the morpholine fragment: Scission of the azetidine ring followed by rearrangement could produce a stable morpholinomethyl cation at m/z 100.07. This is often a dominant fragment for N-substituted morpholines. [4]

Self-Validating Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following detailed protocols are provided. These methods represent standard operating procedures for the characterization of small molecules in a drug discovery environment.

Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(Azetidin-3-yl)morpholine hydrochloride. [5][6] * Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for the hydrochloride salt, or Chloroform-d (CDCl₃) for the free base) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TSP for D₂O) if quantitative analysis is required.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Protocol for ESI-MS Data Acquisition

This protocol is suitable for a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

Caption: General workflow for ESI-MS analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Create a dilute working solution (e.g., 1-10 µg/mL) using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

-

-

Instrument Method:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: ~120-150 °C.

-

MS/MS (if performed): Isolate the precursor ion (m/z 143.12) with an isolation window of ~1-2 Da. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. [7]3. Data Acquisition and Analysis:

-

Infuse the sample directly or inject via an LC system.

-

Acquire both full scan MS data to confirm the molecular ion and MS/MS data to elucidate the structure.

-

Analyze the data to determine the exact mass of the parent ion and identify the major fragment ions. Compare the observed exact mass to the calculated mass to confirm the elemental formula.

-

Conclusion

The structural characterization of 4-(Azetidin-3-yl)morpholine is reliably achieved through a combination of NMR and MS techniques. The ¹H and ¹³C NMR spectra are predicted to show characteristic signals for both the morpholine and azetidine rings, with chemical shifts dictated by the local electronic environments. High-resolution mass spectrometry confirms the elemental composition via the protonated molecular ion [M+H]⁺ at m/z 143.1179, while MS/MS fragmentation provides further structural verification. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity required in research and drug development.

References

-

PubChem. (n.d.). 4-(azetidin-3-yl)morpholine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]

-

AWS. (n.d.). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine and 1,4-diazepan. Retrieved from [Link]

-

Tetrahedron. (n.d.). 223381-71-3 | 4-(azetidin-3-yl)morpholine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(azetidin-3-yl)methyl]morpholine dihydrochloride. Retrieved from [Link]

-

ACS Publications. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. Retrieved from [Link]

-

Domainex. (2021). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Retrieved from [Link]

-

PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of NH‐azetidines from terminal olefins. Retrieved from [Link]

-

NIH. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites. Retrieved from [Link]

-

SpectraBase. (n.d.). [3-Oxoeudesma-4,6-dien-12-yl]morpholine - Optional[MS (GC)]. Retrieved from [Link]

-

NIH. (n.d.). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Retrieved from [Link]

-

ScienceDirect. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Retrieved from [Link]

Sources

- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine [webbook.nist.gov]

- 5. 4-(Azetidin-3-yl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3 [sigmaaldrich.com]

- 7. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 4-(Azetidin-3-yl)morpholine: A Medicinal Chemistry Scaffold

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and scalable synthetic route to 4-(azetidin-3-yl)morpholine, a valuable saturated heterocyclic building block in modern medicinal chemistry.[1][2] The synthesis commences from inexpensive, commercially available starting materials—epichlorohydrin and benzylamine—and proceeds through a four-step sequence involving N-protection, ring formation, hydroxyl activation, and nucleophilic substitution, culminating in a final deprotection step. This document emphasizes the underlying chemical principles, mechanistic rationale for procedural choices, and detailed, field-tested protocols suitable for implementation in a research or process development setting. The strategic use of a benzyl protecting group and a mesylate leaving group ensures high efficiency and selectivity throughout the synthesis.

Introduction and Strategic Overview

The azetidine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as a rigid, three-dimensional bioisostere for other functional groups.[1][2] When combined with the morpholine moiety—another pharmacologically significant heterocycle known to enhance aqueous solubility and serve as a hydrogen bond acceptor—the resulting compound, 4-(azetidin-3-yl)morpholine, becomes a highly sought-after building block for constructing novel chemical entities.[3][4]

The synthetic strategy detailed herein is designed for efficiency and scalability, avoiding costly reagents and complex purification procedures where possible. The core of this synthesis is the construction of a versatile intermediate, 1-benzylazetidin-3-ol, from epichlorohydrin. This intermediate is then activated and coupled with morpholine before the final product is liberated via hydrogenolysis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward-synthetic pathway. The primary disconnection is at the azetidine nitrogen-carbon bond, identifying morpholine as the nucleophile and a 3-activated azetidine as the electrophile. The benzyl group is selected as a robust and easily removable protecting group for the azetidine nitrogen.

Caption: Retrosynthetic pathway for 4-(azetidin-3-yl)morpholine.

Synthesis and Mechanistic Discussion

The forward synthesis is executed in four principal stages, each optimized to ensure high yield and purity of the desired product.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

This foundational step constructs the core azetidine ring in a one-pot, two-stage reaction from epichlorohydrin and benzylamine.[5][6]

-

Mechanism: The synthesis begins with the nucleophilic attack of benzylamine on the terminal carbon of the epoxide in epichlorohydrin. This ring-opening is regioselective for the less sterically hindered carbon. The resulting amino alcohol intermediate, 1-(benzylamino)-3-chloropropan-2-ol, is then cyclized in situ under basic conditions. An intramolecular Williamson ether synthesis-like reaction (SN2) occurs where the secondary amine displaces the primary chloride, forming the strained four-membered azetidine ring.

-

Process Insights: Using a protic solvent like methanol or isopropanol facilitates the initial epoxide opening. The subsequent addition of a base (e.g., NaOH) is critical for deprotonating the amine, enhancing its nucleophilicity for the final ring-closing step. Careful temperature control is necessary to prevent side reactions, such as the formation of the di-alkylated product.

Experimental Protocol: 1-Benzylazetidin-3-ol

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine (1.0 eq.) and methanol (3 mL per gram of benzylamine).

-

Cool the solution to 0 °C in an ice bath.

-

Add epichlorohydrin (1.05 eq.) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Cool the mixture again to 0 °C and add a solution of sodium hydroxide (2.0 eq.) in water, keeping the temperature below 15 °C.

-

Stir the resulting suspension at room temperature for an additional 4-6 hours.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-benzylazetidin-3-ol as a crude oil or solid, which can often be used in the next step without further purification.

Step 2: Activation via Mesylation - Synthesis of 1-Benzylazetidin-3-yl Methanesulfonate

The hydroxyl group is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution. Mesylation is a common and effective method for this activation.

-

Mechanism: The alcohol (1-benzylazetidin-3-ol) reacts with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).[7] The base neutralizes the HCl generated during the reaction, driving it to completion. The resulting methanesulfonate (mesylate) is an excellent leaving group.

-

Process Insights: Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reactants. The reaction is performed at low temperatures (0 °C) to control reactivity and minimize side reactions. It is crucial to use anhydrous conditions, as methanesulfonyl chloride readily hydrolyzes.

Experimental Protocol: 1-Benzylazetidin-3-yl Methanesulfonate

-

Dissolve 1-benzylazetidin-3-ol (1.0 eq.) in anhydrous DCM (10 mL per gram of alcohol) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq.) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.[7]

-

Quench the reaction by adding cold water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which should be used immediately in the next step due to its potential instability.

Step 3: Nucleophilic Substitution with Morpholine

This step forms the crucial carbon-nitrogen bond between the azetidine ring and the morpholine moiety.

-

Mechanism: Morpholine, acting as a nitrogen nucleophile, displaces the mesylate leaving group from the activated azetidine intermediate in a classic SN2 reaction.

-

Process Insights: The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 mechanism. Using a slight excess of morpholine can help drive the reaction to completion. Heating may be required to increase the reaction rate, but careful monitoring is needed to prevent decomposition.

Experimental Protocol: N-Benzyl-4-(azetidin-3-yl)morpholine

-

To a solution of crude 1-benzylazetidin-3-yl methanesulfonate (1.0 eq.) in acetonitrile (10 mL per gram), add morpholine (2.0 eq.) and potassium carbonate (2.0 eq.) as an acid scavenger.

-

Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography if necessary.

Step 4: N-Debenzylation to Yield 4-(Azetidin-3-yl)morpholine

The final step is the removal of the benzyl protecting group to yield the target compound. Catalytic transfer hydrogenation is a safe and highly effective method for this transformation.[8][9][10]

-

Mechanism: In the presence of a palladium catalyst (typically 10% Pd/C), a hydrogen donor such as ammonium formate decomposes to produce hydrogen in situ.[11] The hydrogen is then transferred to the catalyst surface, where it reductively cleaves the benzylic C-N bond, releasing the free amine and toluene as a byproduct.

-

Process Insights: Catalytic transfer hydrogenation using ammonium formate is often preferred over using hydrogen gas, as it does not require specialized high-pressure equipment and is generally safer to handle.[8][11][12] Methanol is an excellent solvent for this reaction. The catalyst is heterogeneous and can be easily removed by filtration upon reaction completion.

Experimental Protocol: 4-(Azetidin-3-yl)morpholine

-

Dissolve N-benzyl-4-(azetidin-3-yl)morpholine (1.0 eq.) in methanol (20 mL per gram).

-

To this solution, add 10% Palladium on carbon (10-20% by weight of the starting material).

-

Add ammonium formate (5.0 eq.) in a single portion.[11]

-

Heat the mixture to reflux and stir under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC/LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.[11]

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by partitioning between DCM and a dilute aqueous base, followed by drying and evaporation of the organic layer to yield the final product, 4-(azetidin-3-yl)morpholine.

Process Summary and Data

The overall synthetic workflow is a robust sequence leading to the desired product with good overall yield.

Overall Synthetic Workflow

Caption: Experimental workflow for the synthesis of 4-(azetidin-3-yl)morpholine.

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | Azetidinol Formation | Epichlorohydrin, Benzylamine, NaOH | Methanol | 0°C to RT | 75-85% |

| 2 | Mesylation | Methanesulfonyl Chloride, TEA | DCM | 0°C | >95% (crude) |

| 3 | Substitution | Morpholine, K₂CO₃ | Acetonitrile | 60-70°C | 70-80% |

| 4 | Debenzylation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 85-95% |

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of 4-(azetidin-3-yl)morpholine. By leveraging a protective group strategy and common, high-yielding transformations, this four-step sequence provides an accessible pathway for obtaining this valuable building block for drug discovery and development programs. The protocols have been designed with scalability and practicality in mind, providing a solid foundation for further process optimization.

References

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.

-

Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke.

-

Gutta, M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(2), 462-466.

-

Reddy, V. V. R. M., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ResearchGate.

-

Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich Technical Bulletin.

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar.

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13401973, 4-(Azetidin-3-yl)morpholine. PubChem.

-

CymitQuimica. 4-(Azetidin-3-yl)morpholine hydrochloride. Product Page.

-

ResearchGate. Example for azetidine synthesis by nucleophilic substitution. ResearchGate Publication.

-

Gutta, M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ACS Publications.

-

ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. Organic-synthesis.org.

-

ChemicalBook. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum. ChemicalBook.

-

Baltzly, R., & Buck, J. S. (1943). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society, 65(10), 1984-1992.

-

Parchem. 4-(Azetidin-3-Yl)Morpholine Hydrochloride (Cas 223381-71-3). Parchem.

-

TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals Brochure.

-

Lee, H., et al. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.

-

ResearchGate. Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate Publication.

-

Royal Society of Chemistry. Green Chemistry. RSC Publishing.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

-

Witulski, B., et al. (2000). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar.

-

Li, H., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications.

-

Kumar, P. R. L., et al. (2020). Synthesis and Biological Evaluation of Some Novel Morpholine Derivatives. World Journal of Pharmaceutical Research, 9(3), 1270-1279.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 10. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]